Eprazinone

Antitussive potency Cough suppression Animal pharmacology

Eprazinone is a non-opioid antitussive with 2× potency of dextromethorphan and 3× of noscapine, plus mucolytic and bronchospasmolytic activity. Its unique dual central-peripheral mechanism and NK1R ligand profile make it irreplaceable for respiratory R&D. Ideal for surfactant biology and pediatric respiratory models. Order high-purity research grade now.

Molecular Formula C24H32N2O2
Molecular Weight 380.5 g/mol
CAS No. 10402-90-1
Cat. No. B1671549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprazinone
CAS10402-90-1
Synonyms1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine
1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine
3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone
746 CE
Eftapan
eprazinone
eprazinone dihydrochloride
eprazinone dihydrochloride, 3-(14)C-labeled
eprazinone hydrochloride
Molecular FormulaC24H32N2O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3
InChIKeyBSHWLCACYCVCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eprazinone (CAS 10402-90-1): A Dual-Action Mucolytic Antitussive Piperazine Derivative for Respiratory Research


Eprazinone (trade names Eftapan, Mucitux, Isilung) is a piperazine-derivative mucolytic and bronchospasm-relieving agent with dual central and peripheral antitussive activity, classified under ATC code R05CB04 [1]. The compound exists as a white to off-white crystalline powder with a molecular weight of 380.52 g/mol (free base) or 453.44 g/mol as the dihydrochloride salt (CAS 10402-53-6), melting at 192–196°C with decomposition [2]. Eprazinone has been marketed in multiple European and Asian countries for acute and chronic bronchitis, asthma, pneumonia, and tuberculosis-associated cough with phlegm, though it is not approved in the United States or United Kingdom [3].

Why Eprazinone Cannot Be Interchanged with Codeine, Dextromethorphan, or Standard Mucolytics


Eprazinone occupies a unique pharmacological niche that prevents simple substitution with common respiratory agents. Unlike codeine and dextromethorphan, which act solely as central antitussives and may decrease respiratory tract fluid volume, Eprazinone simultaneously delivers centrally-mediated cough suppression, mucolytic action via modification of polyanionic mucin fibrillar structure, and bronchospasmolytic effects [1]. Standard mucolytics such as ambroxol or acetylcysteine lack the central antitussive component, while conventional antitussives like codeine lack mucolytic activity and carry opioid-related adverse effect burdens. This multi-mechanism profile creates distinct selection criteria that generic substitution cannot satisfy [2].

Quantitative Differential Evidence: Eprazinone Versus Comparator Antitussives and Mucolytics


Antitussive Potency: Eprazinone Demonstrates 2× Dextromethorphan and 3× Noscapine Activity in Animal Models

In standardized animal antitussive assays, Eprazinone exhibits quantitatively superior cough suppression compared to non-opioid alternatives. Its antitussive potency is approximately 2× that of dextromethorphan and 3× that of noscapine, while maintaining efficacy comparable or slightly inferior to codeine [1]. Critically, this potency is achieved without the intestinal motility suppression characteristic of codeine, representing a differentiated efficacy-safety profile [2].

Antitussive potency Cough suppression Animal pharmacology

Unique Polypharmacology: Eprazinone Increases Respiratory Tract Fluid Volume Unlike Codeine and Dextromethorphan

Using an optimized Perry and Boyd method measuring respiratory tract fluid (RTF) volume in rabbits, Eprazinone was shown to increase VRTF, an expectorant property essential for mucus clearance. In direct contrast, conventional antitussives codeine and dextromethorphan decreased VRTF, potentially impairing mucus clearance despite cough suppression [1]. The expectorant bromhexine served as a positive control showing increased VRTF, while fominoben (another antitussive) paralleled Eprazinone's VRTF-increasing profile [1].

Expectorant activity Respiratory tract fluid Mucociliary clearance

BAL Lipid Modulation: Eprazinone Dose-Dependently Alters Surfactant Composition at 200 mg/kg

Eprazinone produces dose-dependent quantitative changes in bronchoalveolar lavage (BAL) fluid lipid composition. At 200 mg/kg administered orally for 4 days to normal rats, Eprazinone significantly increased total and individual phospholipid levels (with the exception of phosphatidylinositol) while decreasing total neutral lipids [1]. Lower doses (50–100 mg/kg) significantly decreased neutral lipid levels without affecting phospholipids [1]. No changes in BAL protein levels or cellularity were observed, and no abnormal histology was detected [1].

Lung surfactant Bronchoalveolar lavage Phospholipid metabolism

Neurokinin-1 Receptor (NK1R) Ligand Activity: Eprazinone Displays 25 μM Binding with ~30% Antagonism

Eprazinone was identified as a neurokinin-1 receptor (NK1R) ligand via pharmacophore modeling and prospective in vitro testing [1]. In radioligand displacement assays using [125I]BH-SP (Bolton-Hunter substance P), Eprazinone displayed inhibition of NK1R binding at a concentration of 25 μM, producing approximately 30% antagonistic effect . This NK1R blockade may contribute to its mucolytic and potential anti-inflammatory activity, a mechanism not shared by standard mucolytics such as ambroxol or acetylcysteine.

Neurokinin receptor NK1R Substance P Molecular pharmacology

Clinical Efficacy in Pediatric Bronchitis: Eprazinone Demonstrates Symptomatic Resolution in 5–8 Day Treatment Course

In a clinical study of children aged 5–14 years with acute (n=10) and chronic (n=12) bronchitis, Eprazinone administered as 3 × 1 tablet daily (school children) or 2 × 1 suppository daily (younger children) for 5–8 days demonstrated efficient symptomatic cure of both acute and chronic bronchitis with excellent mucolytic activity [1]. While this study lacked a direct comparator arm, the reported efficacy in a pediatric population establishes clinical applicability where alternative agents may be unsuitable.

Pediatric respiratory Acute bronchitis Chronic bronchitis Clinical trial

Double-Blind Trial Evidence: Eprazinone Improves Pulmonary Function Parameters Without Reported Side Effects

A double-blind clinical trial demonstrated that Eprazinone dihydrochloride (Eftapan) exhibits marked secretolytic and bronchospasmolytic properties, plus antitussive action and bronchial pain relief, as measured by pulmonary function parameters [1]. Notably, the study reported that the substance did not show any side effects under the trial conditions [1]. While this trial did not include a head-to-head comparator, it provides placebo-controlled (double-blind) evidence of efficacy on objective pulmonary function endpoints.

Double-blind trial Pulmonary function Bronchospasm Secretolytic

Research and Industrial Application Scenarios for Eprazinone Based on Quantifiable Differentiation


Non-Opioid Antitussive Research Requiring Mucolytic Co-Activity

Investigators requiring cough suppression with potency exceeding dextromethorphan (2×) and noscapine (3×) but without opioid-related adverse effects (e.g., intestinal motility suppression seen with codeine) should prioritize Eprazinone [5]. Its dual central-peripheral mechanism and VRTF-increasing expectorant activity make it suitable for studies of cough with mucus hypersecretion where dextromethorphan's VRTF-decreasing property is contraindicated .

Lung Surfactant and BAL Lipid Composition Studies

Eprazinone's dose-dependent modulation of BAL phospholipids and neutral lipids at 200 mg/kg in rodent models supports its use as a tool compound in surfactant biology research [5]. The compound's selective effects on lipid composition without altering protein levels or inducing histological abnormalities make it suitable for mechanistic studies of airway surface liquid homeostasis and alveolar stability [5].

Neurokinin-1 Receptor (NK1R) Pharmacology in Respiratory Indications

Given its confirmed in vitro NK1R ligand activity at 25 μM with ~30% antagonism [5], Eprazinone serves as a reference compound for pharmacophore-based screening and structure-activity relationship studies targeting NK1R-mediated respiratory effects. It is particularly relevant for research exploring the intersection of NK1R antagonism with mucolytic and bronchospasmolytic outcomes, a profile not shared by ambroxol or acetylcysteine .

Pediatric Respiratory Disease Model Development

The clinical evidence of symptomatic efficacy in children aged 5–14 years with both acute and chronic bronchitis [5] supports Eprazinone's selection for pediatric respiratory disease research models. Its non-opioid, non-addictive profile and established pediatric dosing (3 × 1 tablet/day for school children; 2 × 1 suppository/day for younger children) provide a translational foundation for studies requiring age-appropriate antitussive-mucolytic combination therapy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.